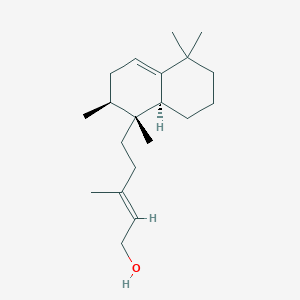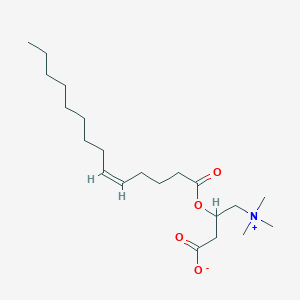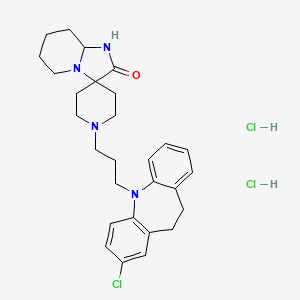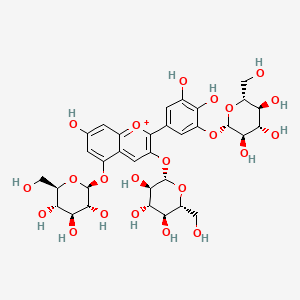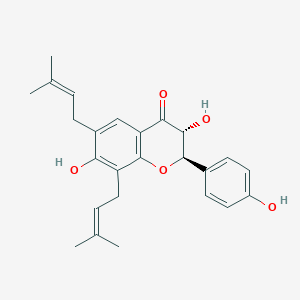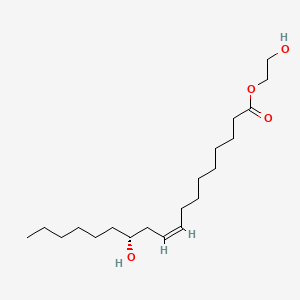
7-(Methylsulfanyl)heptanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-(methylsulfanyl)heptanal oxime is a 7-(methylsulfanyl)heptanal oxime in which the oxime moiety has E configuration. It is an omega-(methylsulfanyl)-(E)-alkanal oxime and a this compound.
Aplicaciones Científicas De Investigación
Beckmann Rearrangement and Its Applications
The Beckmann rearrangement is a chemical reaction involving oximes, leading to the formation of amides or nitriles. This reaction has diverse applications in organic synthesis, including the synthesis of caprolactam, a precursor to Nylon-6. A study explored the Beckmann rearrangement of a specific isomer, highlighting the transformation under acid catalysis conditions, which could be analogous to reactions involving 7-(Methylsulfanyl)heptanal oxime in synthesizing complex organic molecules (S. S. Koval’skaya et al., 2004).
Muscarinic Receptor Subtype Selective Agonists
Oxime functionalities are crucial in synthesizing muscarinic receptor subtype selective agonists. These compounds play a significant role in neurological research, potentially offering therapeutic avenues for treating Alzheimer's disease and other cognitive disorders. A research study synthesized a series of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists, demonstrating the importance of oxime derivatives in medicinal chemistry (H. Tecle et al., 1993).
Antifungal Agents
Oxime ethers, similar in functionality to this compound, have been synthesized and evaluated for their antifungal activities. These compounds, particularly those with inverted atomic sequences in the methyleneaminoxy group, showed promising antifungal properties against Candida strains, indicating potential applications in developing new antifungal drugs (A. Rossello et al., 2002).
Synthesis of 4-Piperidone Derivatives
Oximes react with certain dienes to produce bicyclic isoxazolidines, which upon further reactions yield 4-piperidones. These compounds are valuable intermediates in synthesizing various pharmaceuticals, showcasing the versatility of oxime reactions in organic synthesis (B. Norman et al., 1991).
Anti-Diabetic Potential
Oxime derivatives have been explored for their anti-diabetic potential, demonstrating the ability to interact with enzymes like α-glucosidase and α-amylase, crucial in diabetes management. This indicates the potential therapeutic applications of oxime compounds in treating diabetes mellitus (Seyed Mohammad Bagher Hosseini Ghazvini et al., 2018).
Propiedades
Fórmula molecular |
C8H17NOS |
|---|---|
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
(NE)-N-(7-methylsulfanylheptylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NOS/c1-11-8-6-4-2-3-5-7-9-10/h7,10H,2-6,8H2,1H3/b9-7+ |
Clave InChI |
LLTRNSKZFVUNLQ-VQHVLOKHSA-N |
SMILES isomérico |
CSCCCCCC/C=N/O |
SMILES canónico |
CSCCCCCCC=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)
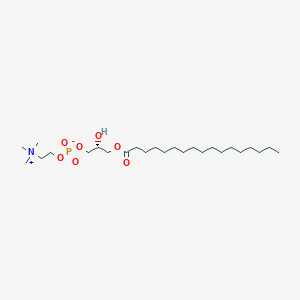

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)
